molecular formula C22H18N6O3 B2489817 2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-phenylacetamide CAS No. 1207057-19-9

2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-phenylacetamide

Cat. No.: B2489817
CAS No.: 1207057-19-9
M. Wt: 414.425
InChI Key: ZPINYICCKVGTSW-UHFFFAOYSA-N
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Description

This compound is a nitrogen-rich tricyclic derivative featuring a pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene core substituted with a 4-methoxyphenyl group at position 11 and an N-phenylacetamide moiety at position 2. Its structure was determined via single-crystal X-ray diffraction (SC-XRD), refined using the SHELXL program , and visualized via ORTEP-III . Key crystallographic parameters include a mean C–C bond length of 0.005 Å, an R factor of 0.041, and a data-to-parameter ratio of 7.1, indicating high structural precision .

Properties

IUPAC Name

2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3/c1-31-17-9-7-15(8-10-17)18-13-19-21-25-28(22(30)26(21)11-12-27(19)24-18)14-20(29)23-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPINYICCKVGTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-phenylacetamide typically involves multiple steps, including the formation of the tricyclic core and the subsequent attachment of the methoxyphenyl and phenylacetamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or the addition of hydrogen atoms.

Scientific Research Applications

2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, or chemical processes.

Mechanism of Action

The mechanism of action of 2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heteroatom Variations

The following compounds share tricyclic frameworks but differ in heteroatom composition, substituents, and biological implications:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Ring System Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C23H19N5O3 Pentazatricyclo[7.3.0.02,6]dodeca-tetraene 4-methoxyphenyl, N-phenylacetamide 413.44 High nitrogen content; electron-rich due to methoxy group
N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide C22H19N3O6 Trioxa-azatetracyclohexadeca-tetraene Acetamide, trioxa rings 421.40 Oxygen-rich; increased polarity likely affects solubility
2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide C25H21N5O4S Thia-azatricyclotrideca-diene Acetyl, 2-methoxyphenyl 487.53 Sulfur inclusion may enhance metabolic stability
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene C19H15N5O Hexaazatricyclododeca-pentaene 4-methoxyphenyl, phenyl 337.36 Reduced acetamide chain; compact structure with higher ring strain
Key Observations:

Heteroatom Influence :

  • The target compound’s pentazatricyclo system (5 N atoms) contrasts with the trioxa-azatetracyclo (3 O, 1 N) and thia-azatricyclo (1 S, 3 N) systems. Oxygen-rich analogues (e.g., trioxa compound ) exhibit higher polarity, while sulfur-containing variants (e.g., thia compound ) may resist oxidative degradation.
  • The hexaazatricyclo analogue lacks the acetamide side chain, reducing steric bulk but increasing ring strain.

Substituent Effects: Methoxy Positioning: The target compound’s 4-methoxyphenyl group is para-substituted, optimizing electronic effects, whereas the 2-methoxyphenyl group in the thia analogue introduces steric hindrance. Acetamide vs.

Biological Activity

The compound 2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, anticancer, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H24N4O3\text{C}_{23}\text{H}_{24}\text{N}_4\text{O}_3

This structure features a pentazatricyclo core that contributes to its unique biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds with similar structures to this compound. For instance:

  • Berest et al. (2011) demonstrated that phenoxy-N-arylacetamides exhibit significant antimicrobial activity against various bacterial strains.
  • Patel et al. (2013) reported similar findings with derivatives showing effectiveness against both gram-positive and gram-negative bacteria.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are supported by various studies:

  • Rani et al. (2014) highlighted that compounds with a phenoxy group exhibit notable anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Anticancer Activity

Research into the anticancer potential of this compound suggests promising results:

  • Hsieh et al. (2012) found that related compounds could induce apoptosis in cancer cell lines.
  • Rammohan et al. (2020) noted that derivatives of phenoxy-N-acetamides showed cytotoxic effects against breast and colon cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of phenoxy-N-acetamides against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.

CompoundMIC (µg/mL)Target Organism
Compound A16Staphylococcus aureus
Compound B32Escherichia coli
Target Compound32Both

Study 2: Anti-inflammatory Mechanisms

In another case study focusing on the anti-inflammatory mechanisms mediated by this compound, researchers employed in vitro assays to assess cytokine production in lipopolysaccharide-stimulated macrophages. The results showed a significant reduction in TNF-alpha and IL-6 levels.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15050
IL-620070

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